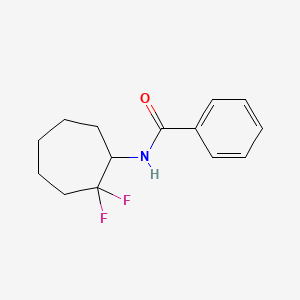
Ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cycloheptane ring with amino and difluoro substituents. The presence of these functional groups makes it an interesting subject for chemical and biological studies.
Preparation Methods
The synthesis of rac-ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the cycloheptane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino group: Amination reactions using reagents such as ammonia or amines can be employed.
Introduction of the difluoro groups: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
rac-ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, and dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with enhanced properties.
Mechanism of Action
The mechanism by which rac-ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the amino and difluoro groups can influence its binding affinity and specificity. The compound may also participate in various biochemical pathways, leading to the modulation of cellular processes.
Comparison with Similar Compounds
rac-ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate can be compared with other similar compounds, such as:
rac-ethyl (1R,5R)-2-oxobicyclo[3.1.0]hexane-3-carboxylate: This compound has a similar cycloheptane ring structure but lacks the amino and difluoro substituents.
rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate: This compound has a cyclohexane ring with different substituents.
The uniqueness of rac-ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17F2NO2 |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate |
InChI |
InChI=1S/C10H17F2NO2/c1-2-15-9(14)7-3-4-8(13)10(11,12)6-5-7/h7-8H,2-6,13H2,1H3/t7-,8-/m1/s1 |
InChI Key |
JUYYIIUDOYDHFC-HTQZYQBOSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](C(CC1)(F)F)N |
Canonical SMILES |
CCOC(=O)C1CCC(C(CC1)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Nitrophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13568165.png)
![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate](/img/structure/B13568169.png)
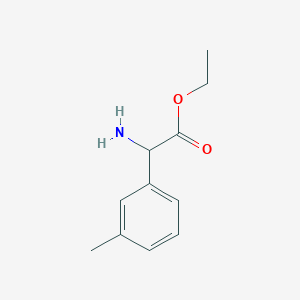

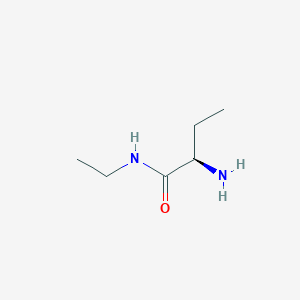
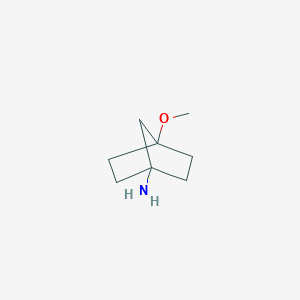
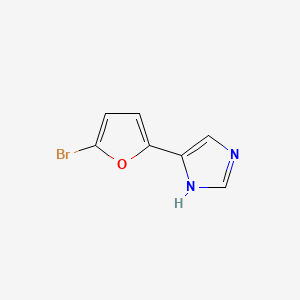
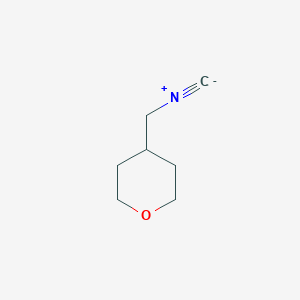
![Methyl(1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-yl)amine dihydrochloride](/img/structure/B13568200.png)



![2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B13568225.png)
